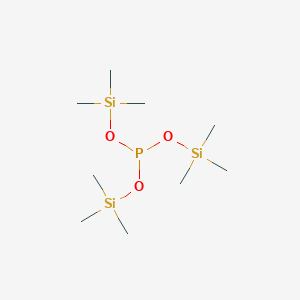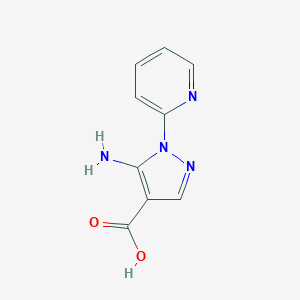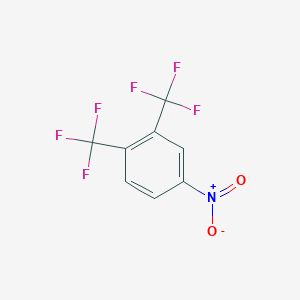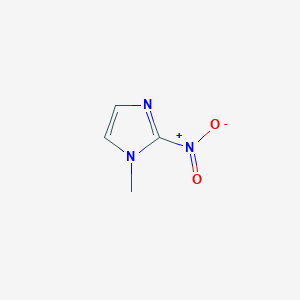
三(三甲基硅基)亚磷酸酯
描述
Tris(trimethylsilyl) phosphite is an organophosphorus compound with the molecular formula C9H27O3PSi3. It is a colorless liquid that is sensitive to air and moisture. This compound is primarily used as a reagent in organic synthesis and as an additive in various industrial applications .
科学研究应用
Tris(trimethylsilyl) phosphite has a wide range of applications in scientific research:
作用机制
Target of Action
Tris(trimethylsilyl) phosphite (TMSPi) is primarily used as an electrolyte additive in high-voltage lithium-ion batteries . Its primary targets are the components of these batteries, particularly the cathode electrolyte interphase (CEI) .
Mode of Action
TMSPi interacts with its targets by forming a compact CEI through oxidative decomposition . This interaction enhances both the discharge capacity and the cycling stability of the cells . Tmspi also reacts with lipf6 at room temperature, which can lead to its consumption over time .
Biochemical Pathways
The primary biochemical pathway affected by TMSPi is the formation of the CEI in lithium-ion batteries . The compound contributes to the formation of a compact CEI, which enhances the performance of the battery . The spontaneous reaction of tmspi with lipf6 can lead to the deterioration of the lithium-ion cells’ cycling stability .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of TMSPi, we can consider its behavior in the battery system. TMSPi is readily oxidized, more so than an electrolyte solvent, and is more difficult to reduce . Its reactivity with HF is also high .
Result of Action
The primary result of TMSPi’s action is the enhancement of the electrochemical performance of high-voltage lithium-ion batteries . This is achieved through the formation of a compact CEI, which improves the discharge capacity and cycling stability of the cells . The spontaneous reaction of tmspi with lipf6 can lead to its consumption and a decrease in the cycling stability of the lithium-ion cells .
Action Environment
The action of TMSPi is influenced by environmental factors such as temperature and the presence of other compounds. For instance, TMSPi reacts with LiPF6 at room temperature . Additionally, TMSPi is sensitive to air and moisture, reacting rapidly with these elements . Therefore, it is typically handled using air-free techniques .
生化分析
Biochemical Properties
Tris(trimethylsilyl) phosphite plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of bis(trimethylsilyl)phosphonate esters by the Arbuzov reaction with halogen-containing compounds .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tris(trimethylsilyl) phosphite exerts its effects at the molecular level through various mechanisms. It forms a protective surface film at the electrode/electrolyte interfaces, which improves the electrochemical performance of the cells .
Temporal Effects in Laboratory Settings
Over time, Tris(trimethylsilyl) phosphite shows changes in its effects in laboratory settings. It has been observed that it contributes to the stability of lithium-ion batteries .
Metabolic Pathways
Tris(trimethylsilyl) phosphite is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Tris(trimethylsilyl) phosphite within cells and tissues are complex processes that involve various transporters and binding proteins .
准备方法
Synthetic Routes and Reaction Conditions: Tris(trimethylsilyl) phosphite can be synthesized through the reaction of trimethylsilyl chloride with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{(CH}_3\text{)_3SiCl} \rightarrow \text{P(O[Si(CH}_3\text{)_3])}_3 + 3 \text{HCl} ]
Another method involves the reaction of trimethylsilyl chloride with white phosphorus and sodium-potassium alloy .
Industrial Production Methods: In industrial settings, tris(trimethylsilyl) phosphite is produced by reacting an alkali metal silicon alkoxide with phosphorus halide in an alkane or ether solvent. The reaction mixture is vigorously stirred, and the resulting inorganic salt is filtered out. The solution is then subjected to reduced pressure distillation to obtain the final product with high purity .
Types of Reactions:
Oxidation: Tris(trimethylsilyl) phosphite can undergo oxidation to form tris(trimethylsilyl) phosphate.
Substitution: It reacts with alkyl halides to form alkylphosphonic acids and phenacyl enol-phosphate under mild conditions.
Hydrolysis: The compound hydrolyzes rapidly in the presence of moisture to form phosphorous acid and trimethylsilanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Substitution: Alkyl halides such as alkyl bromides and phenacyl bromide are used in the presence of tris(trimethylsilyl) phosphite.
Hydrolysis: Water or protic solvents are used for hydrolysis reactions.
Major Products:
Oxidation: Tris(trimethylsilyl) phosphate.
Substitution: Alkylphosphonic acids and phenacyl enol-phosphate.
Hydrolysis: Phosphorous acid and trimethylsilanol.
相似化合物的比较
- Tris(trimethylsilyl) phosphate
- Tris(trimethylsilyl) borate
- Tris(trimethylsilyl) phosphine
Comparison:
- Tris(trimethylsilyl) phosphate: Similar in structure but differs in its oxidation state and reactivity. It is used as a precursor in the synthesis of bis(trimethylsilyl)phosphonate esters .
- Tris(trimethylsilyl) borate: Used in different applications such as boron doping in semiconductors.
- Tris(trimethylsilyl) phosphine: Used as a precursor for the synthesis of indium phosphide and indium gallium phosphide nanocrystals .
Tris(trimethylsilyl) phosphite stands out due to its unique reactivity with HF and its role in enhancing the performance of lithium-ion batteries .
属性
IUPAC Name |
tris(trimethylsilyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27O3PSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZOBROUFBEGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OP(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27O3PSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170820 | |
| Record name | Silanol, trimethyl-, phosphite (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795-31-9 | |
| Record name | Silanol, 1,1,1-trimethyl-, 1,1′,1′′-phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanol, trimethyl-, phosphite (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, trimethyl-, phosphite (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tris(trimethylsilyl) phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tris(trimethylsilyl) phosphite interact with carbonyl compounds?
A1: Tris(trimethylsilyl) phosphite readily reacts with aldehydes, ketones, and α,β-unsaturated aldehydes at room temperature to form 1,2-adducts. [] This reaction proceeds through a nucleophilic addition mechanism, where the phosphorus atom in TMSPi attacks the electrophilic carbonyl carbon.
Q2: What is the significance of the reaction between Tris(trimethylsilyl) phosphite and carbonyl compounds?
A2: This reaction provides a convenient route to synthesize silylated phosphonates, which can be easily hydrolyzed to the corresponding phosphonic acids. [] Phosphonic acids and their derivatives are valuable compounds with applications in various fields, including medicinal chemistry and materials science.
Q3: How does Tris(trimethylsilyl) phosphite contribute to improved performance in lithium-ion batteries?
A3: TMSPi acts as an electrolyte additive, forming a protective layer on both the anode and cathode surfaces. [] This layer, often referred to as the solid electrolyte interphase (SEI), enhances interfacial stability, reduces parasitic reactions, and improves the overall performance and lifespan of the battery. [, ]
Q4: How does Tris(trimethylsilyl) phosphite affect the electrochemical properties of lithium-ion batteries at elevated temperatures?
A4: Studies have shown that TMSPi can effectively stabilize the SEI of graphite anodes at elevated temperatures, like 60°C. [] This stabilization leads to improved cycle stability and reduced resistance at the electrode/electrolyte interface, even at higher temperatures.
Q5: What is the molecular formula and weight of Tris(trimethylsilyl) phosphite?
A5: The molecular formula of Tris(trimethylsilyl) phosphite is C9H27O3PSi3, and its molecular weight is 298.60 g/mol. []
Q6: What spectroscopic data is available for characterizing Tris(trimethylsilyl) phosphite?
A6: While specific spectroscopic data is not extensively detailed in the provided abstracts, techniques like NMR spectroscopy (1H, 13C, and 31P NMR) and IR spectroscopy are commonly used to characterize Tris(trimethylsilyl) phosphite. [, ] These techniques provide information about the compound's structure, bonding, and functional groups.
Q7: How does the presence of Tris(trimethylsilyl) phosphite impact the performance of lithium-ion batteries with high-voltage cathodes?
A7: Research suggests that TMSPi can significantly enhance the electrochemical performance of LiNi0.5Mn1.5O4/MCMB (graphitic mesocarbon microbeads) batteries, operating at high voltages (5 V-class). [] The additive contributes to improved capacity retention, rate capability, and cycling stability, even at elevated temperatures.
Q8: Can Tris(trimethylsilyl) phosphite be used in electrolytes containing LiPF6?
A8: While initially beneficial, TMSPi can react with LiPF6 over time, even at room temperature. [] This reaction consumes TMSPi and alters the composition of the protective film on the cathode, potentially diminishing its long-term effectiveness as an additive in LiPF6-containing electrolytes.
Q9: Have computational methods been used to study the behavior of Tris(trimethylsilyl) phosphite in lithium-ion batteries?
A11: Yes, computational methods, such as Density Functional Theory (DFT), have been used to investigate the interactions of TMSPi and its decomposition products within the battery electrolyte. [] These simulations provide insights into the mechanisms of SEI formation and the role of TMSPi in improving battery performance.
Q10: How does modifying the structure of Tris(trimethylsilyl) phosphite affect its activity as an electrolyte additive?
A12: Replacing the trimethylsilyl groups in TMSPi with ethyl groups, as in triethyl phosphite (TEPi), can significantly alter its behavior as an electrolyte additive. [] TEPi does not form a protective film on the positive electrode, leading to inferior electrochemical performance compared to TMSPi. This highlights the importance of the trimethylsilyl groups for the desired activity.
Q11: How does the stability of Tris(trimethylsilyl) phosphite affect its practical application as an electrolyte additive?
A13: The reactivity of TMSPi with LiPF6, a common lithium salt used in electrolytes, raises concerns about its long-term stability. [] This reaction can lead to the depletion of TMSPi and the formation of byproducts, potentially impacting the overall performance of the battery over extended cycling.
Q12: Are there any strategies to improve the stability of Tris(trimethylsilyl) phosphite in battery electrolytes?
A12: Research suggests that using alternative lithium salts or exploring electrolyte formulations with reduced LiPF6 concentration could be potential strategies to mitigate the reactivity of TMSPi and enhance its long-term stability.
Q13: Are there any specific safety concerns or regulations regarding the handling and use of Tris(trimethylsilyl) phosphite?
A15: TMSPi is extremely hygroscopic and should be handled with care in a well-ventilated area. [] It is crucial to consult the material safety data sheet (MSDS) for specific handling, storage, and disposal guidelines to ensure compliance with safety regulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci)](/img/structure/B155472.png)

